CL845-PAB-Ala-Val-PEG4-Azide

Catalog No.
S12873914
CAS No.
M.F
C46H61F2N15O17P2S
M. Wt
1228.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CL845-PAB-Ala-Val-PEG4-Azide

Product Name

CL845-PAB-Ala-Val-PEG4-Azide

IUPAC Name

(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide

Molecular Formula

C46H61F2N15O17P2S

Molecular Weight

1228.1 g/mol

InChI

InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1

InChI Key

TUEFUOITWMYEBZ-RYJFNSOESA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Isomeric SMILES

C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

CL845-PAB-Ala-Val-PEG4-Azide is a synthetic compound that serves as a conjugatable ligand for the stimulator of interferon genes (STING) pathway, which plays a crucial role in immune response and cancer therapy. This compound is derived from a cyclic dinucleotide and features a unique combination of peptide and polyethylene glycol linkers, enhancing its solubility and stability in biological systems. The structure includes an azide functional group, which allows for bioorthogonal reactions, making it useful in various biochemical applications, particularly in the development of antibody-drug conjugates (ADCs) and other therapeutic agents .

, particularly through Click chemistry. This includes:

  • Staudinger ligation: A reaction that enables the conversion of azides into amines using phosphines, facilitating the attachment to various biomolecules.
  • Alkyne-azide cycloaddition: A widely used method in bioconjugation that forms triazole linkages, enhancing the stability and efficacy of drug conjugates .

These reactions are advantageous for creating stable conjugates that can be used in targeted therapies.

CL845-PAB-Ala-Val-PEG4-Azide has demonstrated significant biological activity as a STING ligand. It activates the STING pathway, leading to enhanced immune responses against tumors. Studies indicate that compounds like CL845 can stimulate the production of type I interferons and other cytokines, which are pivotal in anti-tumor immunity. This activation can help in developing cancer immunotherapies by promoting dendritic cell activation and T-cell responses .

The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves several steps:

  • Starting Material: The synthesis begins with a cyclic dinucleotide precursor.
  • Peptide Coupling: The peptide segments (Ala-Val) are attached using standard peptide synthesis techniques.
  • PEGylation: Polyethylene glycol (PEG) is introduced to enhance solubility and stability.
  • Azidation: The final step involves introducing the azide group, typically through a substitution reaction with an appropriate azide reagent.

This multi-step synthesis allows for precise control over the compound's structure and properties .

CL845-PAB-Ala-Val-PEG4-Azide has several applications in biomedical research and therapeutic development:

  • Cancer Immunotherapy: As a STING ligand, it can be used to enhance immune responses against tumors.
  • Drug Development: Its ability to form stable conjugates makes it suitable for creating ADCs that deliver cytotoxic agents directly to cancer cells.
  • Bioconjugation: The azide functionality allows for versatile applications in labeling and tracking biomolecules in research settings .

Interaction studies involving CL845-PAB-Ala-Val-PEG4-Azide focus on its binding affinity to STING receptors and its downstream signaling effects. These studies often employ techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time binding interactions.
  • Cell-based assays: To evaluate the biological effects of STING activation on immune cells.

Research indicates that CL845 effectively promotes STING-mediated signaling pathways, leading to enhanced immune activation .

Several compounds share structural or functional similarities with CL845-PAB-Ala-Val-PEG4-Azide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Cyclic Dinucleotide LigandsContains cyclic structuresDirectly activates STING without additional linkers
PAB-Peptide ConjugatesPeptide linkers without PEGMay lack solubility enhancement
Alkyne-Based LinkersUtilizes alkyne groups for Click chemistryOften lacks azide functionality

Uniqueness of CL845-PAB-Ala-Val-PEG4-Azide

CL845-PAB-Ala-Val-PEG4-Azide is unique due to its combination of a PEG linker with an azide group, allowing for enhanced solubility, stability, and versatile bioconjugation capabilities compared to other similar compounds. Its specific role as a STING ligand further distinguishes it within the realm of immunotherapeutic agents .

CL845-PAB-Ala-Val-PEG4-Azide represents a complex multi-component conjugate featuring a cyclic dinucleotide core, para-aminobenzyl linker, dipeptide sequence, polyethylene glycol spacer, and azide functional group [1]. The systematic synthesis of this compound requires careful orchestration of multiple synthetic strategies to achieve successful assembly while maintaining structural integrity and biological activity .

Solid-Phase Peptide Synthesis for Ala-Val Sequence Assembly

Solid-phase peptide synthesis serves as the primary methodology for assembling the alanine-valine dipeptide sequence within the CL845-PAB-Ala-Val-PEG4-Azide structure [3]. The 9-fluorenylmethoxycarbonyl chemistry approach provides optimal conditions for dipeptide formation while maintaining compatibility with subsequent conjugation steps [24].

The synthesis begins with attachment of the carboxy-terminal valine residue to a suitable solid support resin [11]. Polystyrene-polyethylene glycol composite resins demonstrate superior swelling properties and accessibility compared to traditional polystyrene supports [29]. The valine residue is coupled through formation of an ester bond with the resin-bound hydroxyl groups under standard coupling conditions [24].

Following resin loading, the amino-terminal protection group is removed using 20% piperidine in dimethylformamide [24]. This deprotection step proceeds rapidly, typically requiring 2-5 minutes for complete removal while avoiding racemization of the amino acid [18]. The exposed amino group is then available for coupling with the incoming alanine residue.

Alanine coupling employs standard peptide bond formation chemistry utilizing carbodiimide-based activating agents [25]. 1-Hydroxybenzotriazole and N,N-diisopropylcarbodiimide provide efficient activation while minimizing side reactions [24]. The coupling reaction proceeds at room temperature over 1-2 hours with stirring to ensure complete conversion [18].

ParameterOptimal ConditionsTypical Range
Coupling Time1-2 hours0.5-4 hours
Temperature20-25°C15-30°C
Excess Equivalents3-5 fold2-10 fold
Coupling Efficiency>99%95-99.5%

Quality control monitoring during dipeptide assembly involves sampling small portions of resin-bound material for analysis [18]. Mass spectrometry confirms successful coupling through detection of the expected molecular weight increase [27]. High-performance liquid chromatography analysis following peptide cleavage provides quantitative assessment of coupling efficiency and identifies potential impurities [15].

The dipeptide sequence exhibits favorable synthetic characteristics due to the relatively small, non-polar side chains of both alanine and valine [21]. These residues demonstrate minimal propensity for secondary structure formation during solid-phase assembly, reducing the likelihood of aggregation-related synthetic difficulties [3].

PEGylation Strategies for Spacer Integration

Polyethylene glycol incorporation into the CL845-PAB-Ala-Val-PEG4-Azide structure requires careful selection of PEGylation methodology to achieve optimal spacer functionality [4]. The PEG4 unit consists of four ethylene glycol repeating units, providing a total spacer length of approximately 16 atoms [20].

The PEG4 spacer serves multiple functional roles within the conjugate structure [4]. Primary functions include enhancement of aqueous solubility, reduction of steric hindrance between functional domains, and improvement of conformational flexibility [22]. The polyethylene glycol chain adopts an extended conformation in aqueous solution, providing effective separation between the dipeptide and azide components [22].

Synthetic incorporation of the PEG4 spacer typically employs pre-formed polyethylene glycol derivatives bearing appropriate reactive functionalities [20]. N-hydroxysuccinimide-activated PEG4 derivatives provide reliable coupling to amino groups under mild conditions [5]. The reaction proceeds in aqueous buffer at pH 7-9 over 1-2 hours at room temperature [5].

Alternative PEGylation approaches utilize maleimide-terminated PEG4 derivatives for conjugation to thiol groups [20]. This methodology offers enhanced selectivity and stability compared to amino-reactive coupling [5]. However, the requirement for cysteine residues may limit applicability in certain synthetic contexts [26].

PEG4 DerivativeReactive GroupCoupling ConditionsStability
NHS-PEG4AminopH 7-9, RT, 1-2hModerate
Maleimide-PEG4ThiolpH 6.5-7.5, RT, 2-4hHigh
Aldehyde-PEG4Amino/HydrazidepH 5-7, RT, 4-12hVariable
Azide-PEG4AlkyneCu catalyst, RT, 2-24hHigh

The integration of PEG4 spacers significantly improves the overall hydrophilicity of the final conjugate [4]. This enhancement facilitates purification procedures and improves biological compatibility [22]. Additionally, the flexible nature of the polyethylene glycol chain reduces conformational constraints that might otherwise interfere with biological activity [22].

Azide Functionalization Techniques

Azide functionalization represents a critical synthetic step in CL845-PAB-Ala-Val-PEG4-Azide assembly, providing the terminal reactive group for subsequent bioconjugation applications [13]. The azide functional group offers exceptional stability under physiological conditions while maintaining high reactivity toward complementary partners in bioorthogonal chemistry [5].

Direct azide introduction can be achieved through displacement reactions using sodium azide [13]. Primary halides undergo facile nucleophilic substitution with sodium azide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [13]. Reaction conditions typically require elevated temperatures of 60-80°C over 4-12 hours to achieve complete conversion [13].

On-resin azide introduction provides an alternative approach that avoids potential stability concerns with azide-containing intermediates [13]. The diazotransfer reaction employs imidazole-1-sulfonyl azide to convert primary amines directly to azides while the peptide remains attached to the solid support [13]. This methodology demonstrates high efficiency and compatibility with standard peptide synthesis protocols [13].

Azide Introduction MethodSubstrateConditionsYield Range
Nucleophilic SubstitutionPrimary HalideNaN3, DMF, 60-80°C75-90%
DiazotransferPrimary AmineImidazole-sulfonyl azide, RT80-95%
Azide-PEG IncorporationTerminal AmineAzide-PEG-NHS, pH 8, RT70-85%
Click ChemistryTerminal AlkyneAzide partner, Cu catalyst85-98%

The azide functional group exhibits remarkable stability toward common synthetic conditions while maintaining reactivity for bioorthogonal transformations [5]. This unique combination of properties makes azide functionalization particularly valuable for complex multi-step syntheses [13].

Quality control assessment of azide functionalization employs infrared spectroscopy to confirm the presence of the characteristic azide stretching frequency at approximately 2100 cm-1 [13]. Mass spectrometry provides quantitative confirmation of successful azide incorporation through detection of the expected molecular weight increase [27].

Conjugation Protocols for PAB Linker Attachment

The para-aminobenzyl linker serves as a critical structural component in CL845-PAB-Ala-Val-PEG4-Azide, providing a cleavable connection between the cyclic dinucleotide core and the peptide-PEG-azide assembly [8]. PAB linker chemistry enables controlled release of active components under specific biological conditions [19].

PAB linker attachment typically employs carbamate bond formation between the para-aminobenzyl alcohol and an activated carboxylic acid [8]. The reaction proceeds through initial activation of the carboxylic acid using reagents such as N,N'-disuccinimidyl carbonate or 4-nitrophenyl chloroformate [8]. The activated intermediate then reacts with the PAB alcohol to form the stable carbamate linkage [19].

Alternative conjugation strategies utilize amide bond formation between PAB-derived carboxylic acids and amino-containing partners [8]. This approach requires initial oxidation of the PAB alcohol to the corresponding carboxylic acid using mild oxidizing agents such as 2,2,6,6-tetramethyl-1-piperidinyloxy radical [8]. Subsequent amide coupling employs standard peptide coupling reagents [25].

The cleavable nature of PAB linkers depends on their susceptibility to specific biological conditions [19]. Enzymatic cleavage by cathepsin B results in rapid liberation of the attached payload through a self-eliminating mechanism [8]. The released para-aminobenzyl alcohol intermediate undergoes spontaneous 1,6-elimination to generate the free payload and para-quinone methide byproduct [19].

Conjugation MethodBond TypeStability (pH 7.4)Cleavage Trigger
Carbamate FormationCarbamate>7 daysCathepsin B
Amide CouplingAmide>14 daysCathepsin B
Carbonate LinkageCarbonate10-36 hourspH 5.0
Disulfide BridgeDisulfide2-5 daysReducing conditions

Optimization of PAB conjugation conditions requires careful balance between reaction efficiency and product stability [8]. Aqueous conditions with pH buffering between 7-8 provide optimal reactivity while minimizing hydrolysis of sensitive intermediates [19]. Temperature control at 20-25°C prevents thermal degradation while maintaining reasonable reaction rates [8].

Purification and Quality Control: HPLC and Mass Spectrometry Validation

Purification and quality control of CL845-PAB-Ala-Val-PEG4-Azide requires sophisticated analytical techniques to ensure product purity and structural integrity [15]. The complex multi-component nature of this conjugate demands comprehensive characterization methods [27].

Reversed-phase high-performance liquid chromatography serves as the primary purification technique for CL845-PAB-Ala-Val-PEG4-Azide [16]. The method employs C18 stationary phases with gradient elution using water-acetonitrile mobile phases containing 0.1% trifluoroacetic acid [15]. Gradient conditions typically range from 20% to 90% acetonitrile over 20-40 minutes depending on the complexity of the crude mixture [30].

Semi-preparative HPLC columns with 10-21.2 mm internal diameter provide optimal loading capacity for milligram-scale purifications [17]. Flow rates of 4-20 milliliters per minute ensure adequate resolution while maintaining reasonable analysis times [30]. Detection at 220 nm and 280 nm enables monitoring of both peptide bonds and aromatic components [15].

HPLC ParameterAnalytical ScaleSemi-Preparative ScalePreparative Scale
Column Diameter2.1-4.6 mm10-21.2 mm21.2-50 mm
Flow Rate0.2-1.0 mL/min4-20 mL/min20-100 mL/min
Injection Volume1-20 μL100-2000 μL2-50 mL
Detection Wavelength220, 280 nm220, 280 nm220, 280 nm

Mass spectrometry validation employs electrospray ionization techniques to confirm molecular weight and structural integrity [14]. High-resolution mass spectrometry provides accurate mass determination within 5 parts per million, enabling discrimination between target compound and closely related impurities [27]. The expected molecular weight of CL845-PAB-Ala-Val-PEG4-Azide is 1228.08 Daltons based on the molecular formula C46H61F2N15O17P2S [1].

Tandem mass spectrometry experiments provide additional structural confirmation through fragmentation analysis [28]. Collision-induced dissociation generates characteristic fragment ions corresponding to loss of specific functional groups or cleavage at predictable bond positions [14]. These fragmentation patterns serve as molecular fingerprints for compound identification [28].

Quality control specifications for CL845-PAB-Ala-Val-PEG4-Azide typically require >95% purity by HPLC analysis and mass spectral confirmation of the expected molecular weight [29]. Additional characterization may include nuclear magnetic resonance spectroscopy to confirm structural integrity and proton integration patterns [18].

Quality Control ParameterSpecificationAnalytical Method
Purity>95%RP-HPLC (220 nm)
Molecular Weight1228.08 ± 0.5 DaESI-MS
Structural IntegrityMatch to referenceMS/MS fragmentation
Azide Content>98% theoreticalIR spectroscopy
Water Content<5%Karl Fischer titration

Antibody-Drug Conjugate (ADC) Linker Design Principles

The design of effective ADC linkers requires a delicate balance between stability in systemic circulation and efficient payload release within target cells. CL845-PAB-Ala-Val-PEG4-Azide exemplifies advanced linker design principles that address multiple functional requirements simultaneously [3]. The compound incorporates a cleavable linker system comprising a connector (PAB), a cleavage site (Val-Ala dipeptide), and a spacer (PEG4 sequence) that minimizes steric hindrance while maintaining structural integrity [1].

The para-aminobenzylcarbamate (PAB) connector serves as a crucial self-immolative spacer that ensures accessibility of the Val-Ala dipeptide for proteolytic cleavage and subsequent release of the active compound. Following cathepsin B-mediated cleavage, the PAB connector undergoes rapid and spontaneous self-immolative elimination, leading to the liberation of the CL845 STING agonist [1]. This design principle addresses the fundamental challenge of ADC linkers: maintaining stability during circulation while enabling efficient payload release upon internalization.

The incorporation of hydrophilic elements, particularly the PEG4 spacer, represents a significant advancement in linker design. Traditional linkers often suffer from hydrophobicity-induced aggregation, which limits drug-to-antibody ratios (DAR) and can lead to hepatotoxicity through sequestration in the liver [4]. The PEG4 component of CL845-PAB-Ala-Val-PEG4-Azide provides increased solubility and flexibility, reducing aggregation tendencies while maintaining conjugation efficiency [5].

Comparative analysis of different linker architectures reveals that the incorporation of hydrophilic moieties significantly improves ADC performance. Traditional Val-Cit-PAB linkers exhibit hydrophobicity (ClogP = 4.31) that limits maximum achievable DAR to approximately 4 due to excessive aggregation [6]. In contrast, linkers incorporating PEG spacers demonstrate reduced hydrophobicity (ClogP < 2.0) and support higher DAR values (8+) without significant aggregation [5] [6].

The linker design must also consider the impact on antibody structure and function. Studies have demonstrated that conjugation site selection and linker properties can significantly affect conformational stability and aggregation propensity [7]. The spatial shielding provided by antibody structure can protect linkers from premature cleavage, with more sterically hindered conjugation sites showing enhanced stability [8] [9].

Click Chemistry Compatibility: Azide-Alkyne Cycloaddition Efficiency

The azide functional group in CL845-PAB-Ala-Val-PEG4-Azide enables versatile bioorthogonal conjugation through click chemistry reactions, particularly azide-alkyne cycloadditions. This bioorthogonal approach offers significant advantages over traditional conjugation methods, including high selectivity, quantitative yields, and compatibility with biological systems [10] [11].

Two primary azide-alkyne cycloaddition reactions are applicable to this system: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC reactions exhibit rapid kinetics with rate constants of 10-100 M⁻¹s⁻¹, but require copper catalysis which can be problematic in biological applications due to potential toxicity and oxidative damage to sensitive functional groups [12] [11]. SPAAC reactions, while slower (0.01-1 M⁻¹s⁻¹), eliminate the need for copper catalysis and demonstrate excellent biocompatibility [13] [14].

The selection between CuAAC and SPAAC depends on the specific application requirements. For in vitro bioconjugation where copper can be removed through purification, CuAAC offers superior reaction rates and efficiency. However, for biological applications requiring minimal toxicity, SPAAC provides a safer alternative with comparable bioconjugation yields [10].

Recent advances in flow chemistry have addressed some limitations of CuAAC by generating ppm levels of copper in situ under laminar flow conditions. This approach enables rapid CuAAC reactions while minimizing copper contamination and oxidative damage [12]. The flow platform operates at ambient temperature and pressure with short residence times, making it suitable for sensitive biomolecules.

Click chemistry stability studies reveal that azide functional groups demonstrate excellent stability across various ligation conditions. Terminal alkynes show similar stability profiles, making the azide-alkyne pair highly suitable for bioconjugation applications [15]. However, the choice of reaction partners and conditions must be carefully optimized to avoid unwanted side reactions or instability.

The efficiency of click chemistry conjugation is influenced by several factors, including pH, temperature, concentration, and the presence of biological molecules. Under physiological conditions (pH 7.4, 37°C), both CuAAC and SPAAC reactions proceed efficiently, with SPAAC showing particular advantages in complex biological environments [16] [10].

Targeted Drug Delivery Systems Using Protease-Cleavable Linkers

The Val-Ala dipeptide cleavage site in CL845-PAB-Ala-Val-PEG4-Azide represents an optimized protease-cleavable linker system designed for cathepsin B-mediated payload release. Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein degradation within acidic cellular compartments [17] [18]. The enzyme exhibits dual functionality, possessing both dipeptidyl carboxypeptidase (DPCP) and endopeptidase activities that can be exploited for targeted drug delivery [17].

The Val-Ala motif has emerged as an effective protease-cleavable group that offers several advantages over the more commonly used Val-Cit sequence. Comparative studies demonstrate that Val-Ala-containing linkers can achieve drug-to-antibody ratios of 7.4 without significant aggregation (>10%), while Val-Cit-containing linkers are limited to DAR <4 due to excessive aggregation and precipitation [19]. This improved performance is attributed to the reduced hydrophobicity and enhanced solubility characteristics of the Val-Ala system.

Cathepsin B demonstrates pH-dependent cleavage preferences that are critical for targeted drug delivery applications. The enzyme exhibits optimal DPCP activity at acidic pH (4.5-5.5) typical of lysosomal environments, with activity increasing up to 1300-fold at pH 5.6 compared to physiological pH 7.4 [20]. This pH sensitivity ensures that payload release occurs preferentially within the acidic environment of internalized vesicles rather than in the neutral pH of plasma circulation [18].

The cleavage kinetics of different dipeptide sequences vary significantly, with important implications for ADC design. Val-Ala exhibits a shorter half-life (8 minutes) compared to Val-Cit (630 minutes) for cathepsin B cleavage [21]. While the rapid cleavage of Val-Ala might initially seem problematic, this characteristic can be advantageous when balanced with appropriate linker design and conjugation site selection to achieve optimal payload release kinetics.

Recent developments in linker design have explored novel approaches to optimize protease-cleavable systems. Exo-cleavable linkers, which position the cleavable peptide at the exo position of the PAB moiety, demonstrate enhanced stability and reduced premature payload release [22] [6]. These designs incorporate hydrophilic glutamic acid residues (Glu-Val-Cit or Glu-Glu-Val-Cit) that address limitations of traditional Val-Cit platforms while maintaining efficient cathepsin B cleavage [6].

The selectivity of protease-cleavable linkers extends beyond simple substrate recognition. Cathepsin B exhibits tissue-specific expression patterns and is often overexpressed in tumor environments, providing an additional layer of selectivity for cancer therapy applications [17]. The enzyme's activity in both acidic lysosomal environments and neutral cytosolic conditions enables payload release through multiple cellular mechanisms [18].

Stability Under Physiological Conditions (pH, Reductive Environments)

The stability of CL845-PAB-Ala-Val-PEG4-Azide under physiological conditions represents a critical parameter for its therapeutic efficacy and safety profile. ADC linkers must maintain structural integrity during circulation (pH 7.4) while remaining responsive to intracellular conditions that trigger payload release [23] [24].

At physiological pH 7.4, the compound demonstrates excellent stability, with minimal spontaneous degradation observed over extended periods. This stability is attributed to the careful design of the cleavage site, which requires specific enzymatic activity rather than simple chemical hydrolysis [1]. The PEG4 spacer contributes to overall stability by providing hydrophilic character and reducing intermolecular interactions that could lead to aggregation or degradation [5].

The pH-dependent stability profile of the linker system reflects the differential activity of cathepsin B across pH ranges. At physiological pH, cathepsin B activity is minimal (0.003% relative to optimal acidic conditions), ensuring that premature payload release is avoided during circulation [18] [20]. The enzyme exhibits optimal activity at pH 4.6 typical of lysosomal environments, with substantial activity also observed at the slightly acidic pH of endosomes (5.5-6.2) [24].

Reductive environments present another critical stability consideration for ADC linkers. Intracellular glutathione concentrations (1-10 mM) are significantly higher than extracellular levels (2-20 μM), creating a substantial reducing gradient that can be exploited for controlled payload release [25]. However, CL845-PAB-Ala-Val-PEG4-Azide is designed as a protease-cleavable rather than reduction-sensitive linker, making it less susceptible to glutathione-mediated instability.

The azide functional group demonstrates exceptional stability under physiological conditions, resisting hydrolysis, oxidation, and reduction reactions that could compromise bioconjugation efficiency [15] [16]. This stability is crucial for maintaining click chemistry reactivity throughout the conjugation process and subsequent circulation.

Comparative stability studies reveal significant differences between linker architectures. Traditional maleimide-based conjugation systems suffer from instability due to succinimide ring exchange reactions with serum albumin and free cysteines [26]. In contrast, the click chemistry approach using azide-alkyne conjugation forms stable triazole linkages that resist hydrolysis and exchange reactions [27] [10].

Temperature stability represents another important consideration for ADC formulation and storage. Differential scanning calorimetry (DSC) studies of ADCs reveal that conjugation can impact thermal stability, with the degree of destabilization correlating with the number of conjugated molecules [28] [29]. The incorporation of PEG spacers generally improves thermal stability by reducing hydrophobic interactions and protein aggregation [5].

Long-term stability studies under accelerated conditions (elevated temperature, pH stress) provide insights into ADC shelf-life and formulation requirements. The PEG4 component contributes to long-term stability by preventing aggregation and maintaining solution homogeneity [30]. Specialized ADC stabilizing buffers containing proprietary stabilizers can further enhance long-term storage stability, particularly for freeze-thaw cycles and lyophilization processes [30].

Comparative Performance Against Val-Cit-PAB Linker Systems

The comparative performance of CL845-PAB-Ala-Val-PEG4-Azide against traditional Val-Cit-PAB linker systems reveals significant advantages in multiple performance parameters. Direct comparisons demonstrate superior stability, reduced aggregation, and enhanced bioconjugation versatility for the PEG4-azide system [22] [6].

Plasma stability represents a fundamental performance metric for ADC linkers. Val-Cit-PAB linkers typically retain 64% of intact conjugate after extended plasma exposure, while Val-Ala-PAB systems demonstrate 96% retention under similar conditions [6]. The incorporation of PEG4 spacers further enhances stability, with >95% retention observed for PEGylated azide systems [5]. This enhanced stability translates to reduced off-target toxicity and improved therapeutic index.

Aggregation propensity differs dramatically between linker systems, with profound implications for ADC developability and manufacturing. Val-Cit-PAB linkers exhibit high aggregation tendency due to their hydrophobic character (ClogP = 4.31), limiting achievable DAR to approximately 4 [6]. In contrast, systems incorporating PEG spacers and hydrophilic elements demonstrate very low aggregation tendency, enabling DAR values exceeding 8 without significant protein aggregation [5] [6].

The drug-to-antibody ratio (DAR) achievable with different linker systems directly impacts therapeutic efficacy. Traditional Val-Cit systems are limited by aggregation at higher DAR values, while Val-Ala systems can achieve DAR 7.4 without significant aggregation [19]. The incorporation of PEG4 spacers enables even higher DAR values while maintaining solution stability and biological activity [31].

Click chemistry compatibility represents a unique advantage of azide-containing linkers over traditional systems. Val-Cit-PAB and Val-Ala-PAB linkers rely on specific reactive groups (maleimides, NHS esters) for conjugation, limiting flexibility in bioconjugation strategies [3]. The azide functional group enables orthogonal conjugation through CuAAC or SPAAC reactions, providing greater versatility in conjugation site selection and payload attachment [10].

Cleavage kinetics vary significantly between different dipeptide sequences, affecting payload release profiles. Val-Cit exhibits a cleavage half-life of 630 minutes, while Val-Ala demonstrates much faster cleavage (8 minutes) under similar conditions [21]. The rapid cleavage of Val-Ala can be advantageous for applications requiring prompt payload release, though it must be balanced against circulation stability requirements.

Manufacturing and formulation considerations favor PEGylated systems due to their improved solubility and stability characteristics. Traditional hydrophobic linkers often require specialized formulation approaches to prevent aggregation and ensure solution stability [4]. PEG-containing systems demonstrate improved manufacturability and reduced formulation complexity [5].

Recent innovations in exo-cleavable linker design provide additional comparative context. Exo-EVC-PAB and Exo-EEVC-PAB systems demonstrate 92.5% and 98% plasma stability respectively, while maintaining low aggregation tendency and supporting high DAR values [6]. These systems address limitations of traditional linear linkers while maintaining efficient payload release through cathepsin B cleavage.

The therapeutic window, defined as the dose range between efficacy and toxicity, varies significantly between linker systems. Studies demonstrate that maytansinoid conjugates with DAR 2-6 exhibit superior therapeutic index compared to very high DAR conjugates (9-10), which suffer from rapid clearance and reduced efficacy [32]. The ability to achieve optimal DAR values without aggregation represents a critical advantage for PEGylated azide systems.

Stability in the presence of proteases other than cathepsin B represents an important selectivity consideration. Val-Cit linkers demonstrate susceptibility to cleavage by carboxylesterase 1c and human neutrophil elastase, leading to premature payload release [33] [6]. The design of CL845-PAB-Ala-Val-PEG4-Azide incorporates structural features that resist these off-target cleavage mechanisms while maintaining cathepsin B sensitivity [1].

The versatility of click chemistry conjugation enables novel ADC architectures that are not achievable with traditional linker systems. Site-specific conjugation through engineered cysteine residues or unnatural amino acids can be readily accomplished using azide-alkyne chemistry, providing precise control over conjugation stoichiometry and site selection [12]. This capability enables the development of homogeneous ADC populations with predictable pharmacokinetic and pharmacodynamic properties.

Cost and complexity considerations also favor azide-based systems for certain applications. While the initial synthesis may be more complex, the efficiency and selectivity of click chemistry reactions can reduce overall manufacturing costs through improved yields and reduced purification requirements [11]. The elimination of copper contamination concerns in SPAAC reactions further simplifies downstream processing and regulatory considerations [14].

XLogP3

-1

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

6

Exact Mass

1227.35338703 g/mol

Monoisotopic Mass

1227.35338703 g/mol

Heavy Atom Count

83

Dates

Last modified: 08-10-2024

Explore Compound Types